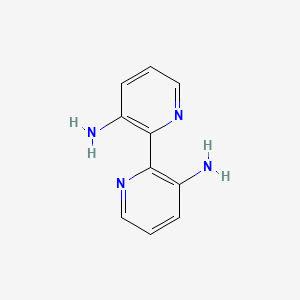

2-(3-Aminopyridin-2-yl)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

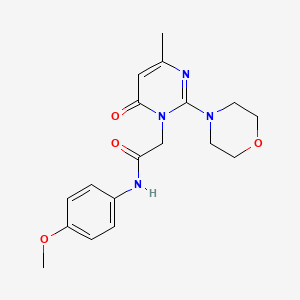

The synthesis of similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been reported . These compounds were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.科学的研究の応用

Synthesis Techniques

- A study by Iriepa et al. (1986) focused on synthesizing aminals derived from 2-aminopyridine and 3-aminopyridine, leading to the formation of the corresponding aminal rather than the expected Schiff base. The synthesis process was complemented by the use of IR and 1H NMR spectra for analysis (Iriepa et al., 1986).

Chemical Reactions and Properties

- Patel et al. (2015) developed an environmentally benign protocol for synthesizing N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines. This process was noted for its mild reaction conditions and use of copper catalysis in an aqueous micellar system (Patel et al., 2015).

Catalysis and Polymerization

- Deeken et al. (2006) explored the synthesis and application of Group 10 metal aminopyridinato complexes. These complexes showed promise as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating potential for diverse industrial applications (Deeken et al., 2006).

Optical Properties

- Bureš et al. (2016) examined the linear and nonlinear optical properties of model aminopyridine push–pull molecules. The study highlighted the potential of aminopyridines in creating novel inorganic–organic hybrid materials with improved thermal and chemical robustness and enhanced SHG efficiencies (Bureš et al., 2016).

Fluorescent Properties and Biological Probes

- Li et al. (2022) investigated the synthesis and fluorescent properties of aminopyridines. The study highlighted the potential of aminopyridine as a scaffold for fluorescent probes in biological applications, indicating its versatility in molecular tagging and imaging (Li et al., 2022).

将来の方向性

The future directions for “2-(3-Aminopyridin-2-yl)pyridin-3-amine” and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry. For instance, there is a great demand for antiplasmodial compounds with alternative mechanisms of action, and substituted pyrimidines have been described early as antiplasmodial compounds .

作用機序

Target of Action

Similar compounds have been reported to inhibit receptor tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

This interaction could potentially alter the phosphorylation state of the target, thereby modulating downstream signaling pathways .

Biochemical Pathways

These pathways could include the PI3K/Akt/mTOR pathway, the MAPK pathway, or the JAK/STAT pathway, all of which are critical for cell growth and survival .

Pharmacokinetics

Metabolic stability and the potential for drug-drug interactions could also influence its overall pharmacokinetic profile .

Result of Action

Based on its potential role as a kinase inhibitor, it could lead to decreased phosphorylation of downstream targets, potentially resulting in reduced cell proliferation and increased cell death .

Action Environment

The action, efficacy, and stability of 2-(3-Aminopyridin-2-yl)pyridin-3-amine could be influenced by various environmental factors. These could include the presence of other drugs (potential for drug-drug interactions), the pH of the environment, the presence of certain enzymes or transporters, and patient-specific factors such as age, sex, and genetic polymorphisms .

特性

IUPAC Name |

2-(3-aminopyridin-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSHHQCMLSBUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2725653.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2725655.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2725659.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)